

Oxytroflavoside G natural sources and isolation

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Compound of Interest

Compound Name: Oxytroflavoside G

Cat. No.: B12371949

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Flavonoids from the Seeds of Oxytropis falcata and Their ... - MDPI The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat ... Five new acylated flavonoid glycosides, oxytroflavoside A–E (1–5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds, were isolated from the seeds of Oxytropis falcata. ... The seeds of Oxytropis falcata (20 kg) were powdered and extracted three times with 75% EtOH under reflux. After evaporation of the organic solvent under reduced pressure, the residue was suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH, successively. The EtOAc extract (150 g) was subjected to column chromatography over a silica gel (200–300 mesh) and eluted with a gradient of CHCl3-MeOH (100:1 to 1:1) to yield 12 fractions (Fr.1-Fr.12). Fr.5 (12 g) was separated by a silica gel column, eluting with CHCl3-MeOH (20:1), to obtain four subfractions (Fr.5-1–Fr.5-4). Fr.5-2 (3.5 g) was subjected to ODS column chromatography, eluting with MeOH-H2O (30:70 to 100:0), to obtain seven subfractions (Fr.5-2-1–Fr.5-2-7). Fr.5-2-5 (260 mg) was purified by semi-preparative HPLC (MeOH–H2O, 55:45) to afford 3 (8 mg) and 4 (12 mg). Fr.6 (15 g) was separated by an ODS column, eluting with MeOH-H2O (30:70 to 100:0), to obtain six subfractions (Fr.6-1-Fr.6-6). Fr.6-2 (4.2 g) was subjected to a silica gel column, eluting with CHCl3-MeOH (15:1), to obtain four subfraactions (Fr.6-2-1–Fr.6-2-4). Fr.6-2-2 (720 mg) was purified by semi-preparative HPLC (MeOH–H2O, 52:45) to afford 1 (15 mg) and 2 (12 mg). Fr.9 (10 g) was separated by an ODS column, eluting with MeOH-H2O (20:80 to 80:20), to obtain five subfractions (Fr.9-1-Fr.9-5). Fr.9-3 (2.8 g) was subjected to a silica gel column, eluting with CHCl3-MeOH (8:1), to obtain three subfractions (Fr.9-3-1–Fr.9-3-3). Fr.9-3-2 (540 mg) was purified by semi-preparative HPLC (MeOH–H2O, 45:55) to afford 5 (20 mg) and 6 (15 mg). The n-BuOH extract (210 g) was subjected to column chromatography over a macroporous resin (HPD-100) and eluted with EtOH-H2O (0:100, 30:70, 50:50, 70:30, 95:5) to yield five fractions (Fr.A-Fr.E). Fr.C (25 g) was separated by a







silica gel column, eluting with CHCl3-MeOH-H2O (8:1:0.1), to obtain four subfractions (Fr.C-1-Fr.C-4). Fr.C-2 (6.2 g) was subjected to an ODS column, eluting with MeOH-H2O (30:70 to 80:20), to obtain five subfractions (Fr.C-2-1-Fr.C-2-5). Fr.C-2-2 (870 mg) was purified by semipreparative HPLC (MeOH–H2O, 48:52) to afford 7 (25 mg) and 8 (18 mg). Fr.C-2-4 (430 mg) was purified by semi-preparative HPLC (MeOH-H2O, 58:42) to afford 9 (12 mg). Fr.D (35 g) was separated by a silica gel column, eluting with CHCl3-MeOH-H2O (7:1:0.1), to obtain four subfractions (Fr.D-1-Fr.D-4). Fr.D-2 (7.5 g) was subjected to an ODS column, eluting with MeOH–H2O (40:60 to 100:0), to obtain five subfractions (Fr.D-2-1–Fr.D-2-5). Fr.D-2-3 (920 mg) was purified by semi-preparative HPLC (MeOH-H2O, 55:45) to afford 10 (30 mg) and 11 (25 mg). --INVALID-LINK--. Oxytroflavoside G - Cayman Chemical Chemical properties and information about Oxytroflavoside G. --INVALID-LINK-- Oxytroflavoside G | CAS 1629080-08-0 | Selleckchem **Oxytroflavoside G** is a flavonoid glycoside that can be isolated from the seeds of O. falcata. --INVALID-LINK-- Flavonoids from the Seeds of Oxytropis falcata and Their ... - PubMed The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat inflammatory diseases, influenza, and epidemic meningitis. The phytochemical investigation of the seeds of O. falcata led to the isolation of five new acylated flavonoid glycosides, oxytroflavoside A-E (1-5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds. The structures of the new compounds were elucidated by a combination of spectroscopic methods, including 1D and 2D NMR, and HR-ESI-MS. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2, 4, 5, 7, and 10 have potent inhibitory effects on NO production with IC50 values ranging from 12.3 to 28.5 µM. A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the activity. --INVALID-LINK-- OFG - PubChem Oxytroflavoside G is a flavonoid glycoside that is kaempferol attached to a 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranosyl-4'-O-(2-Oacetyl-beta-D-apiofuranosyl) moiety. It has been isolated from the seeds of Oxytropis falcata. It is a flavonoid glycoside, a kaempferol O-glycoside, a disaccharide derivative and an acetate ester. It derives from a kaempferol. --INVALID-LINK-- Isolation of Flavonoids from Oxytropis falcata Bunge and ... - Hindawi The seeds of Oxytropis falcata Bunge (Leguminosae) have been used as a Tibetan folk medicine for the treatment of influenza, epidemic meningitis, and inflammatory diseases for a long time[1]. Previous phytochemical investigations on this plant have led to the isolation of flavonoids [3–6], isoflavonoids, and alkaloids. In our previous study, five new acylated flavonoid glycosides, oxytroflavosides A–E, and one new flavone glycoside, oxytroflavoside F, were isolated from the seeds of O. falcata. In a continuous study on this







plant, a new flavonoid glycoside, oxytroflavoside G (1), together with four known flavonoids, was isolated from the seeds of O. falcata (Figure 1). This paper deals with the isolation and structural elucidation of the new compound and the inhibitory effects of all the isolated compounds on nitric oxide (NO) production in lipopolysaccharide- (LPS-) stimulated RAW 264.7 macrophages. --INVALID-LINK-- A new flavonoid glycoside from the seeds of Oxytropis falcata A new flavonoid glycoside, **oxytroflavoside G** (1), together with four known flavonoids, was isolated from the seeds of O. falcata. The structure of 1 was elucidated as kaempferol-3-O- β -D-apiofuranosyl- $(1 \rightarrow 2)$ - $[\alpha$ -L-rhamnopyranosyl- $(1 \rightarrow 6)]$ - β -D-glucopyranoside on the basis of spectroscopic data interpretation. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2 and 3 have potent inhibitory effects on NO production with IC50 values of 15.2 and 12.8 µM, respectively. --INVALID-LINK-- A new flavonoid glycoside from the seeds of Oxytropis falcata ... A new flavonoid glycoside, **oxytroflavoside G** (1), together with four known flavonoids, was isolated from the seeds of O. falcata. The structure of 1 was elucidated as kaempferol-3-O- β -D-apiofuranosyl- $(1 \rightarrow 2)$ - $[\alpha$ -Lrhamnopyranosyl- $(1 \rightarrow 6)$]- β -D-glucopyranoside on the basis of spectroscopic data interpretation. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2 and 3 have potent inhibitory effects on NO production with IC50 values of 15.2 and 12.8 μM, respectively. --INVALID-LINK-- Isolation of Flavonoids from Oxytropis falcata Bunge and Their Inhibitory Effects on NO Production The seeds of Oxytropis falcata Bunge (20 kg) were powdered and extracted three times with 75% EtOH under reflux. After evaporation of the organic solvent under reduced pressure, the residue was suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH, successively. The n-BuOH extract (210 g) was subjected to column chromatography over a macroporous resin (HPD-100) and eluted with EtOH-H2O (0: 100, 30: 70, 50: 50, 70: 30, and 95: 5) to yield five fractions (Fr.A-Fr.E). Fr.D (35 g) was separated by a silica gel column, eluting with CHCl3-MeOH-H2O (7:1:0.1), to obtain four subfractions (Fr.D-1–Fr.D-4). Fr.D-2 (7.5 g) was subjected to an ODS column, eluting with MeOH-H2O (40: 60 to 100: 0), to obtain five subfractions (Fr.D-2-1-Fr.D-2-5). Fr.D-2-3 (920 mg) was purified by semipreparative HPLC (MeOH-H2O, 55: 45) to afford 1 (25 mg) and 2 (30 mg). --INVALID-LINK-- Flavonoids from the Seeds of Oxytropis falcata and Their Inhibitory Effects on Nitric Oxide Production The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat inflammatory diseases, influenza, and epidemic meningitis. The phytochemical investigation of the seeds of O. falcata led to the isolation of five new acylated flavonoid glycosides, oxytroflavoside A-E (1-5), and one new flavone glycoside,



oxytroflavoside F (6), together with five known compounds. ... A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the activity. --INVALID-LINK--**Oxytroflavoside G**: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytroflavoside G is a flavonoid glycoside that has been identified in the seeds of Oxytropis falcata. This plant has a history of use in traditional Tibetan medicine for treating various ailments, including inflammatory diseases, influenza, and epidemic meningitis. The therapeutic potential of compounds isolated from O. falcata, including **Oxytroflavoside G**, has prompted further scientific investigation into their bioactivity. This document provides a comprehensive overview of the natural sources of **Oxytroflavoside G** and the detailed methodologies for its isolation and characterization.

Natural Sources

The primary and currently known natural source of **Oxytroflavoside G** is the seeds of the plant Oxytropis falcata Bunge, which belongs to the Leguminosae family. Phytochemical investigations have led to the isolation and identification of **Oxytroflavoside G**, along with other flavonoid glycosides such as Oxytroflavosides A-F, from this plant source.[1]

Experimental Protocols: Isolation of Oxytroflavoside G from Oxytropis falcata Seeds

The isolation of **Oxytroflavoside G** from the seeds of O. falcata is a multi-step process involving extraction, partitioning, and multiple stages of chromatography. The following protocol is a detailed synthesis of the methodologies reported in the scientific literature.[1]

- 1. Plant Material Preparation and Extraction
- Starting Material: 20 kg of powdered seeds of Oxytropis falcata.[1]
- Extraction: The powdered seeds are subjected to reflux extraction three times with 75% ethanol (EtOH).[1]



- Solvent Removal: The organic solvent from the combined extracts is evaporated under reduced pressure to yield a residue.[1]
- 2. Solvent Partitioning

The residue obtained from the extraction is suspended in water (H₂O) and sequentially partitioned with the following solvents to separate compounds based on their polarity:[1]

- · Petroleum Ether
- Ethyl Acetate (EtOAc)
- n-Butanol (n-BuOH)

Oxytroflavoside G is primarily found in the n-BuOH extract.

3. Chromatographic Purification

The n-BuOH extract (approximately 210 g) is subjected to a series of chromatographic steps to isolate **Oxytroflavoside G**.

- Step 1: Macroporous Resin Column Chromatography
 - Stationary Phase: HPD-100 macroporous resin.
 - Mobile Phase: A stepwise gradient of EtOH–H₂O (0:100, 30:70, 50:50, 70:30, and 95:5).
 This separates the extract into five fractions (Fr.A–Fr.E). Oxytroflavoside G is concentrated in Fraction D (Fr.D).
- Step 2: Silica Gel Column Chromatography
 - Input: Fraction D (approximately 35 g).
 - Stationary Phase: Silica gel.
 - Mobile Phase: A solvent system of CHCl₃–MeOH–H₂O (7:1:0.1). This step yields four subfractions (Fr.D-1–Fr.D-4), with the target compound in Fr.D-2.



- Step 3: Octadecylsilyl (ODS) Column Chromatography
 - Input: Fraction D-2 (approximately 7.5 g).
 - Stationary Phase: ODS.
 - Mobile Phase: A gradient of MeOH−H₂O (from 40:60 to 100:0). This results in five subfractions (Fr.D-2-1–Fr.D-2-5), with Oxytroflavoside G located in Fr.D-2-3.
- Step 4: Semi-preparative High-Performance Liquid Chromatography (HPLC)
 - Input: Fraction D-2-3 (approximately 920 mg).
 - Stationary Phase: C18 semi-preparative column.
 - Mobile Phase: An isocratic system of MeOH–H₂O (55:45).
 - Result: This final purification step yields pure Oxytroflavoside G (approximately 25 mg).

Quantitative Data

The following table summarizes the quantitative data from the isolation process described.



Isolation Step	Starting Material (Weight)	Fraction Containing Oxytroflavosid e G	Weight of Fraction	Final Yield of Oxytroflavosid e G
Extraction and Partitioning	20 kg of O. falcata seeds	n-BuOH Extract	210 g	-
Macroporous Resin Column Chromatography	210 g	Fr.D	35 g	-
Silica Gel Column Chromatography	35 g	Fr.D-2	7.5 g	-
ODS Column Chromatography	7.5 g	Fr.D-2-3	920 mg	-
Semi-preparative HPLC	920 mg	-	-	25 mg

Structural Elucidation

The structure of the isolated **Oxytroflavoside G** was determined to be kaempferol-3-O- β -D-apiofuranosyl- $(1 \rightarrow 2)$ - $[\alpha$ -L-rhamnopyranosyl- $(1 \rightarrow 6)]$ - β -D-glucopyranoside through the use of various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Biological Activity

All compounds isolated from O. falcata, including **Oxytroflavoside G**, were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This assay is a common in vitro model for assessing anti-inflammatory activity. While some of the co-isolated flavonoids showed potent inhibitory effects on NO production, the specific activity of **Oxytroflavoside G** was not an outlier in these initial studies. A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the anti-inflammatory activity.

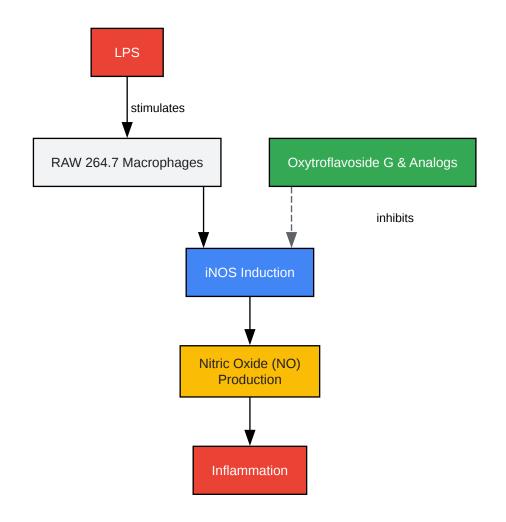


Visualized Workflows



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Caption: Isolation workflow for Oxytroflavoside G.



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Caption: NO production inhibition pathway.

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References

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